1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride

Physical Form Solid-State Chemistry Weighing Accuracy

Researchers using non-certified phenethylamine analogs risk irreproducible SAR data due to variable salt form and lipophilicity. This 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride (CAS 1420684-64-5) provides a defined solid HCl salt with LogP ~2.54-2.74, ensuring stoichiometric control in amide coupling for lidocaine-type local anesthetics. • Solid HCl salt enables precise weighing vs. liquid free base, reducing synthetic variability. • Consistent LogP ensures predictable membrane permeability in biological assays. • 2,6-Dimethyl motif critical for target engagement in local anesthetic pharmacophore modeling.

Molecular Formula C10H16ClN
Molecular Weight 185.69 g/mol
CAS No. 1420684-64-5
Cat. No. B1430792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride
CAS1420684-64-5
Molecular FormulaC10H16ClN
Molecular Weight185.69 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)C(C)N.Cl
InChIInChI=1S/C10H15N.ClH/c1-7-5-4-6-8(2)10(7)9(3)11;/h4-6,9H,11H2,1-3H3;1H
InChIKeyJQVDNTMMKLGBLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,6-Dimethylphenyl)ethan-1-amine Hydrochloride: Technical Profile


1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride (CAS 1420684-64-5) is a substituted phenethylamine derivative, supplied as a hydrochloride salt [1]. The compound features a 2,6-dimethyl substitution pattern on the phenyl ring, a structural motif known to influence lipophilicity, receptor binding, and metabolic stability . With a molecular formula of C10H16ClN and a molecular weight of 185.69 g/mol, it is primarily utilized as a research chemical and as a synthetic intermediate in the preparation of pharmaceutical agents, particularly local anesthetics and central nervous system (CNS)-active molecules .

Procurement Risk: Why Substitution with Analogs Fails


Substitution of 1-(2,6-dimethylphenyl)ethan-1-amine hydrochloride with its free base, enantiomers, or positional isomers introduces significant variability in experimental outcomes. The hydrochloride salt provides a defined solid-state form with enhanced handling and storage stability compared to the liquid free base . Quantitatively, the salt form alters the compound's lipophilicity (LogP ~2.54–2.74) relative to the free base (LogP ~2.32), impacting membrane permeability and distribution in biological assays [1]. Furthermore, the 2,6-dimethyl substitution pattern on the phenyl ring is critical for target engagement in certain pharmacological classes (e.g., local anesthetics), distinguishing it from other phenethylamines with different substitution patterns [2]. Sourcing a generic analog without these precise physicochemical attributes risks irreproducible data, failed synthetic steps, and invalid structure-activity relationship (SAR) conclusions.

Comparative Data for Informed Procurement


Solid-State Handling Advantage

The hydrochloride salt (target compound) is a solid at ambient temperature, whereas the corresponding free base is a liquid. This physical state difference directly impacts handling, weighing accuracy, and storage stability in laboratory workflows [1].

Physical Form Solid-State Chemistry Weighing Accuracy

Higher Vendor-Supplied Purity

The hydrochloride salt is commercially available at a minimum purity of 98% (by HPLC/NMR), whereas the most commonly supplied free base exhibits a typical purity specification of 95% . This 3% absolute purity difference reduces the presence of unidentified impurities that can interfere with sensitive catalytic reactions or biological assays.

Purity Quality Control Synthetic Intermediate

Altered Lipophilicity (LogP)

The hydrochloride salt exhibits a higher computed/measured LogP value (range 2.54–2.74) compared to the free base (LogP = 2.32) [1]. This ~0.2–0.4 log unit increase indicates greater lipophilicity, which can enhance passive diffusion across biological membranes and alter tissue distribution profiles in cell-based assays.

Lipophilicity LogP ADME Drug Design

Structural Specificity: 2,6-Dimethyl Substitution

The 2,6-dimethyl substitution on the phenyl ring is a critical structural feature shared with the local anesthetic lidocaine [1]. This substitution pattern introduces steric hindrance that influences the conformation of the aminoethyl side chain and modulates interaction with voltage-gated sodium channels. In contrast, unsubstituted phenethylamine or 4-substituted analogs (e.g., ephedrine) exhibit different binding profiles and pharmacological activities. While direct comparative binding data for this specific compound are not publicly available, the class-level inference is that the 2,6-dimethyl motif is essential for maintaining target engagement in certain therapeutic areas.

Structure-Activity Relationship SAR Local Anesthetics Receptor Binding

Key Application Scenarios


Synthesis of Amide Local Anesthetics

The compound serves as a key amine intermediate for the preparation of novel local anesthetic candidates. Its 2,6-dimethylphenyl motif is essential for mimicking the pharmacophore of lidocaine. The solid hydrochloride salt form facilitates stoichiometric control and simplifies reaction workup compared to the liquid free base [1].

CNS-Active Phenethylamine SAR Studies

Researchers evaluating structure-activity relationships (SAR) for neurotransmitter modulators can utilize this compound as a well-defined building block. Its distinct LogP (~2.54–2.74) and solid-state properties ensure consistent handling and predictable lipophilicity contributions, which are critical when comparing series of analogs [1].

Analytical Reference Standard Preparation

With a vendor-specified purity of 98% , the hydrochloride salt is suitable for use as a secondary reference standard in HPLC or LC-MS method development. Its solid form allows for accurate preparation of stock solutions, reducing variability in quantitative analyses.

Sustained-Release Formulation Development

The hydrochloride salt's solid crystalline nature and distinct dissolution profile (inferred from altered LogP) make it a more appropriate candidate than the free base for preliminary formulation studies, particularly when evaluating salt selection strategies to modulate drug release kinetics .

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